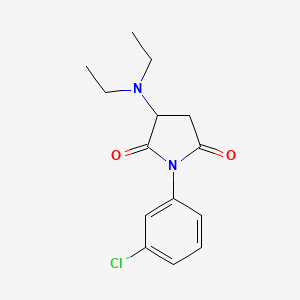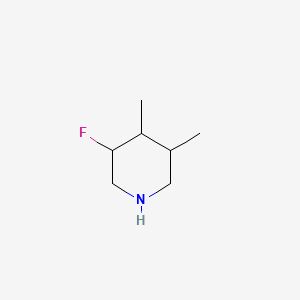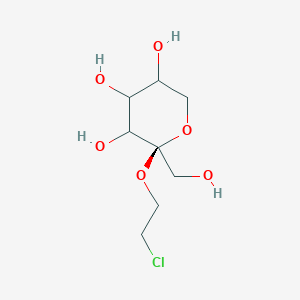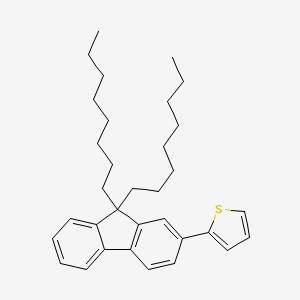
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene is an organic compound with the molecular formula C33H44S and a molecular weight of 472.77 g/mol . This compound is a derivative of fluorene and thiophene, which are known for their applications in organic electronics and photonics. The presence of the dioctyl groups enhances the solubility and processability of the compound, making it suitable for various applications in material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene typically involves the coupling of 9,9-dioctylfluorene with thiophene. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester with 2-bromothiophene in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as column chromatography or recrystallization to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Halogenating agents, Friedel-Crafts acylation reagents, Lewis acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiophene, tetrahydrothiophene.
Substitution: Halogenated thiophenes, acylated thiophenes.
Aplicaciones Científicas De Investigación
2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene has a wide range of applications in scientific research, including:
Photonic Devices: Employed in the development of photonic devices due to its excellent photophysical properties.
Biological Imaging: Utilized in the design of fluorescent probes for biological imaging, particularly in near-infrared (NIR) fluorescence imaging.
Material Science: Incorporated into polymers and copolymers to enhance their mechanical and thermal properties.
Mecanismo De Acción
The mechanism of action of 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of π-electrons, facilitating charge transport. In biological imaging, the compound’s fluorescence properties are exploited, where it absorbs light at specific wavelengths and emits light at longer wavelengths, enabling high-resolution imaging .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dioctylfluorene: A precursor to 2-(9,9-Dioctyl-9H-fluoren-2-yl)thiophene, used in similar applications in organic electronics.
Thiophene: The parent compound, known for its applications in conducting polymers and organic semiconductors.
2,2’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bisthiophene: A related compound with two thiophene units, used in organic solar cells.
Uniqueness
This compound is unique due to its combination of fluorene and thiophene units, which imparts both excellent charge transport properties and good solubility. The dioctyl groups enhance its processability, making it suitable for various advanced applications in material science and organic electronics.
Propiedades
Fórmula molecular |
C33H44S |
|---|---|
Peso molecular |
472.8 g/mol |
Nombre IUPAC |
2-(9,9-dioctylfluoren-2-yl)thiophene |
InChI |
InChI=1S/C33H44S/c1-3-5-7-9-11-15-23-33(24-16-12-10-8-6-4-2)30-19-14-13-18-28(30)29-22-21-27(26-31(29)33)32-20-17-25-34-32/h13-14,17-22,25-26H,3-12,15-16,23-24H2,1-2H3 |
Clave InChI |
WHBQUISDHYXQCC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=CS4)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



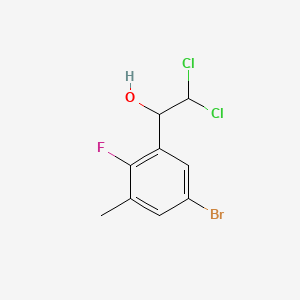
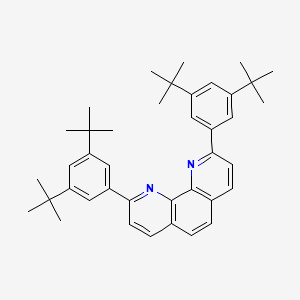
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]acetamide](/img/structure/B14778293.png)
![2-amino-N-[2-(furan-2-yl)-2-oxoethyl]-3-methylbutanamide](/img/structure/B14778294.png)
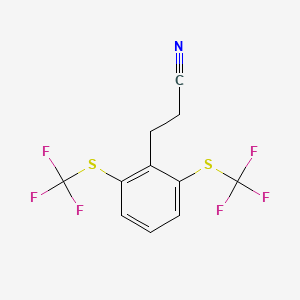
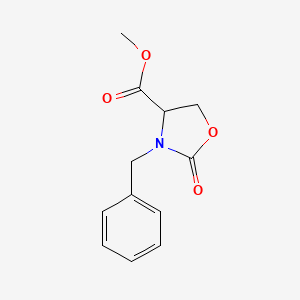
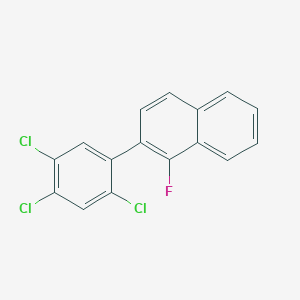
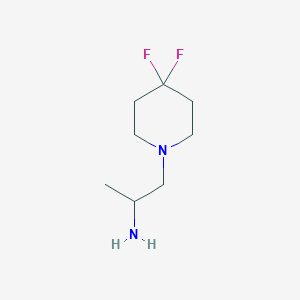
![tert-butyl N-[(5-fluoro-3-azabicyclo[3.1.1]heptan-1-yl)methyl]carbamate](/img/structure/B14778329.png)
![1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-1-methylhexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B14778345.png)
